

Corynantheidine natural occurrence in *Mitragyna speciosa*

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Corynantheidine Occurrence in Kratom Materials

Matrix / Source	Corynantheidine Concentration (% w/w, unless noted)	Analytical Method & Key Context
Kratom Leaves & Extracts [1]	0.01% - 2.8% (in alkaloid-rich fractions)	Validated multi-alkaloid UPLC-MS/MS method. Indicates it is a consistent minor component [1].
US Commercial Products [1]	Mean of ~0.05% (survey of 341 products)	Broad market survey. Confirms it is a trace constituent in finished products [1].
Specific Product Analysis [2]	~0.02% - 1.16% (across various retail formulations)	Analyses of commercial preparations, including alkaloid-enriched fractions and teas [2].

Chemical Identity and Analytical Methods

For accurate identification and quantification, researchers rely on validated analytical methods.

- **Chemical Structure:** **Corynantheidine** ($C_{22}H_{28}N_2O_3$), also known as 9-demethoxymitragynine, is a corynanthe-type indole alkaloid and a direct structural analog of the primary kratom alkaloid mitragynine [2].
- **Validated Methods for Plant/Products:** A 10-analyte UPLC-MS/MS method is validated for quantifying key kratom alkaloids, including **corynantheidine**, in plant materials and commercial products. Key parameters include a calibration range of 1–200 ng/mL and an LLOQ (Lower Limit of Quantification) of 1 ng/mL [1].
- **Bioanalytical Methods for Plasma:** A specific UPLC-MS/MS method has been validated for **corynantheidine** in rat plasma per FDA criteria, with a dynamic range of 1–500 ng/mL. This method has been applied in pharmacokinetic studies, confirming systemic exposure after oral administration of kratom products [3].

Factors Influencing Alkaloid Occurrence

The concentration of **corynantheidine** and other alkaloids in kratom is not static and is influenced by several factors, which is critical for designing reproducible experiments.

- **Genotype and Chemotype:** Distinct kratom cultivars (e.g., 'Hawaii' vs. 'MR-Malaysian') show different alkaloid profiles and responses to postharvest handling, demonstrating a genotypic influence on alkaloid composition [4].
- **Postharvest Processing:**
 - **Withering:** A wilting period after harvest can increase the concentration of other alkaloids, though its specific effect on **corynantheidine** requires further study [4].
 - **Drying Temperature:** Low drying temperatures (e.g., below 40°C) generally help preserve alkaloid content in leaves [4].
- **Leaf Maturity:** Metabolomics studies reveal significant differences in the overall alkaloid profile between young and mature leaves, indicating that leaf stage is a variable that should be documented [5].

Pharmacological Context

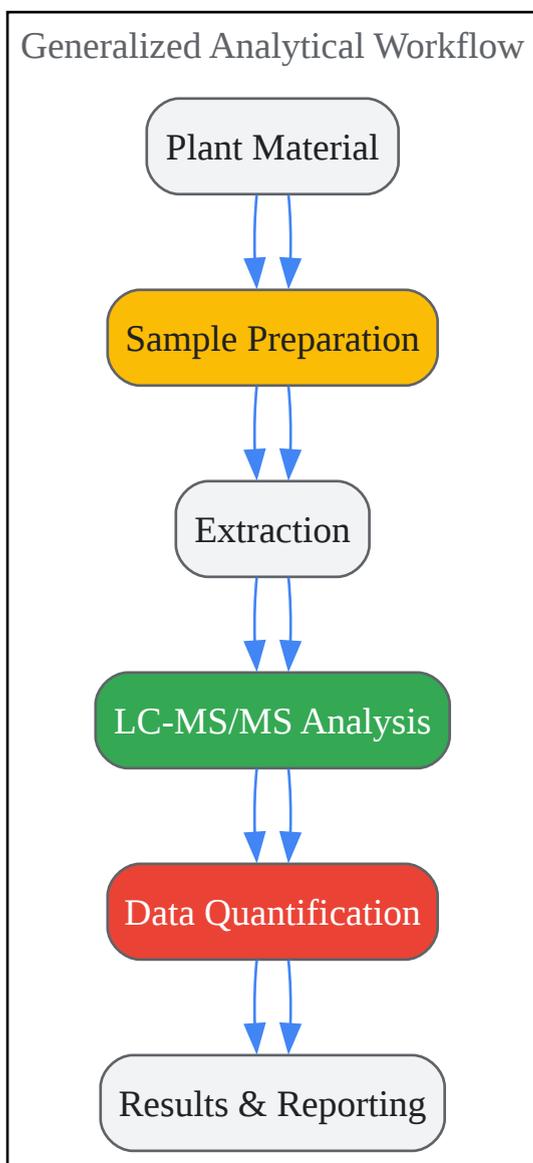
While your focus is on natural occurrence, the pharmacological profile of **corynantheidine** is relevant for drug development.

- **Receptor Binding:**
 - **μ -Opioid Receptor (MOR):** Functions as a partial agonist (e.g., $K_i \approx 57.1$ nM in mouse) [6] [2].
 - **Adrenergic Receptors:** Displays higher affinity for $\alpha 1D$ -adrenergic receptors ($K_i \approx 41.7$ nM) [2].

- **Pharmacokinetics:** Preclinical studies in rats show **corynantheidine** has **approximately 50% oral bioavailability**, a T_{max} of around 4.1 hours, and can distribute to brain regions like the hippocampus [3] [2].
- **Drug Interaction Potential:** **Corynantheidine** is a potent inhibitor of the CYP2D6 enzyme ($K_i \approx 2.8 \mu\text{M}$), indicating a significant risk for drug-drug interactions [2].

Experimental Workflow for Alkaloid Analysis

For a practical perspective, the following diagram outlines a generalized experimental workflow for quantifying **corynantheidine** in kratom, based on the methodologies cited.



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The workflow involves sample preparation of kratom plant material or products, followed by solvent extraction and analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the standard for sensitive and specific quantification [1] [3].

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